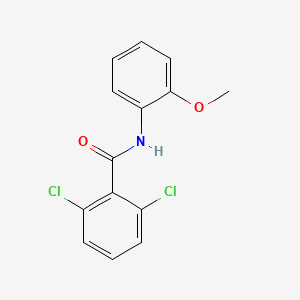

2,6-dichloro-N-(2-methoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-12-8-3-2-7-11(12)17-14(18)13-9(15)5-4-6-10(13)16/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQONNEZPSCATTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,6 Dichloro N 2 Methoxyphenyl Benzamide

Retrosynthetic Analysis of the 2,6-dichloro-N-(2-methoxyphenyl)benzamide Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. amazonaws.com For this compound, the most logical disconnection is at the amide bond (C-N bond), as this is a common and reliable bond-forming reaction in organic synthesis. amazonaws.com This disconnection breaks the molecule into two key synthons: an acyl cation equivalent derived from the 2,6-dichlorobenzoyl moiety and an aniline-based nucleophile from the 2-methoxyphenylamine portion.

The practical chemical equivalents for these synthons are 2,6-dichlorobenzoyl chloride and 2-methoxyaniline. Both of these starting materials are readily accessible precursors for the synthesis of the target molecule. This retrosynthetic approach simplifies the synthetic challenge to a straightforward amidation reaction between these two components.

Classical Synthetic Routes to the 2,6-Dichlorobenzamide (B151250) Core

The formation of the N-substituted benzamide (B126) core is a fundamental transformation in organic chemistry. Classical methods typically involve the reaction of a carboxylic acid derivative with an amine.

The most direct and widely used method for synthesizing this compound is the acylation of 2-methoxyaniline with 2,6-dichlorobenzoyl chloride. This reaction, a type of nucleophilic acyl substitution, is typically performed by mixing the two precursors in an appropriate solvent.

A similar synthesis has been reported for an analogous compound, 2,6-dichloro-N-(4-methylphenyl)benzamide, where 2,6-dichlorobenzoyl chloride was reacted with 4-methylbenzenamine in anhydrous tetrahydrofuran (B95107) (THF) in the presence of triethylamine (B128534). nih.govresearchgate.net The mixture was refluxed for several hours. nih.govresearchgate.net The triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. After the reaction is complete, the resulting solid product is typically filtered and purified by washing with water and recrystallization from a solvent like ethanol. nih.govresearchgate.net This general procedure is applicable to a wide range of substituted anilines and benzoyl chlorides. ipinnovative.comnih.gov

Table 1: Reaction Parameters for Classical Amidation

| Parameter | Description | Typical Example nih.govresearchgate.net |

|---|---|---|

| Acylating Agent | The electrophilic component providing the benzoyl group. | 2,6-Dichlorobenzoyl Chloride |

| Nucleophile | The amine component. | 2-Methoxyaniline (or other substituted anilines like 4-methylbenzenamine) |

| Solvent | The medium for the reaction. | Anhydrous Tetrahydrofuran (THF) |

| Base | Neutralizes the HCl byproduct. | Triethylamine |

| Temperature | Reaction condition to facilitate the reaction. | Reflux |

| Workup | Isolation and purification of the product. | Filtration, washing with water, and recrystallization from ethanol. |

While acylation with an acyl chloride is common, other methods for forming N-substituted benzamides exist. These can be advantageous when the required acyl chloride is unstable or difficult to access.

Friedel-Crafts Carboxamidation: A direct route to benzamides can be achieved through a Friedel-Crafts-type reaction. For instance, cyanoguanidine has been used as a reagent for the direct carboxamidation of arenes in the presence of a Brønsted superacid like triflic acid. nih.gov This method converts an aromatic ring directly into a primary benzamide, which would require subsequent N-alkylation or N-arylation steps to yield a substituted amide. nih.gov

Oxidative Amidation: This approach involves coupling an aldehyde with an amine to form the corresponding amide. researchgate.net Various metal catalysts, such as those based on nickel or ruthenium, can facilitate this transformation. researchgate.netrsc.org For example, a nickel chloride catalyst can be used for the coupling of aldoximes (formed in situ from an aldehyde and hydroxylamine) and amines. rsc.org This method avoids the need for a separate oxidizing agent, making it more atom-efficient. rsc.org

Amidation using Enol Esters: Enol esters, such as vinyl benzoate (B1203000), can serve as acyl donors for the N-benzoylation of amines. tandfonline.comtandfonline.com This reaction can often be performed under solvent-free conditions at room temperature, offering a cleaner, more environmentally friendly pathway to benzamides. tandfonline.comtandfonline.com The amine reacts directly with the enol ester, and the resulting amide can be isolated by simple crystallization. tandfonline.com

Advanced Synthetic Strategies and Optimization for this compound Analogues

Research continues to focus on developing more efficient, sustainable, and versatile methods for amide bond formation, which are applicable to the synthesis of complex molecules like this compound and its derivatives.

Catalysis offers a powerful tool for amide synthesis, often providing milder reaction conditions and broader substrate scope compared to classical methods.

Boron-Based Catalysts: Simple and inexpensive catalysts like boric acid have proven effective for the direct amidation of carboxylic acids and amines. sciepub.com The reaction is typically carried out at reflux in a solvent like toluene (B28343), with a Dean-Stark trap to remove the water byproduct. sciepub.com Increasing the catalyst loading can shorten reaction times, although a balance must be struck to maintain the "green" character of the reaction. sciepub.com

Palladium-Catalyzed Carbonylative Amidation: This method uses aryl halides as starting materials, which are widely available. ucl.ac.uk A palladium catalyst, in the presence of carbon monoxide and an amine, facilitates the formation of the corresponding aryl amide. This approach is particularly useful for synthesizing benzamides from aryl halide precursors. ucl.ac.uk

Other Metal Catalysts: Various transition metals have been explored for amide synthesis. Ruthenium catalysts can promote the coupling of amines and alcohols, producing hydrogen as the only byproduct. researchgate.net Nickel-based catalysts have been used for the coupling of aldehydes and amines. rsc.org These methods often offer high atom economy and avoid the use of stoichiometric activating reagents. researchgate.netrsc.org

Table 2: Comparison of Catalytic Systems for Benzamide Synthesis

| Catalytic System | Starting Materials | Key Advantages | Reference |

|---|---|---|---|

| Boric Acid | Carboxylic Acid + Amine | Low cost, simple, environmentally benign. | sciepub.com |

| Palladium / CO | Aryl Halide + Amine + CO | Utilizes widely available aryl halides. | ucl.ac.uk |

| Nickel Chloride | Aldehyde + Amine + Hydroxylamine | High atom efficiency, no external oxidant needed. | rsc.org |

| Ruthenium Complex | Alcohol + Amine | Generates H₂ as the only byproduct. | researchgate.net |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com This is a major focus in modern amide synthesis. rsc.org

Use of Greener Solvents: Traditional solvents for amide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), are associated with health and environmental concerns. rsc.org Research has identified bio-based solvents like p-cymene (B1678584) (derived from limonene) as effective replacements for toluene in direct amidation reactions. rsc.org Another green solvent, Cyrene™, has been shown to be a viable substitute for DMF in HATU-mediated couplings and reactions involving acyl chlorides. rsc.org

Solvent-Free Reactions: As mentioned, the use of enol esters like vinyl benzoate allows for the synthesis of benzamides without any solvent, significantly reducing waste. tandfonline.comtandfonline.com The reaction proceeds by simply mixing the amine and the enol ester at room temperature. tandfonline.com

Catalytic Direct Amidation: The development of catalytic methods for the direct condensation of carboxylic acids and amines is a key goal of green chemistry. rsc.org These methods avoid the poor atom economy of traditional approaches that require stoichiometric activating agents, which generate large amounts of waste. ucl.ac.uk

Table 3: Green Chemistry Approaches in Benzamide Synthesis

| Approach | Description | Example | Reference |

|---|---|---|---|

| Alternative Solvents | Replacing hazardous solvents with environmentally benign alternatives. | Using p-cymene or Cyrene™ instead of toluene or DMF. | rsc.org |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium. | N-benzoylation of anilines using vinyl benzoate. | tandfonline.comtandfonline.com |

| Catalytic Direct Amidation | Using a catalyst for the direct reaction of a carboxylic acid and an amine. | Boric acid-catalyzed amidation. | sciepub.com |

| High Atom Economy Reactions | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Ruthenium-catalyzed coupling of alcohols and amines. | researchgate.net |

Derivatization and Analog Development from the Benzamide Scaffold

Structural Modifications on the 2-Methoxyphenyl Ring

The 2-methoxyphenyl moiety of the parent compound offers several avenues for structural diversification. Modifications to this ring can influence the molecule's conformation and electronic properties.

One primary modification is the alteration of the methoxy (B1213986) group. Demethylation to the corresponding phenol (B47542) would introduce a hydroxyl group, which can serve as a handle for further functionalization, such as etherification or esterification, leading to a new series of analogs. Conversely, the introduction of longer or more complex alkoxy groups could be explored.

Furthermore, the aromatic ring itself can be substituted at its vacant positions (3, 4, 5, and 6). Electrophilic aromatic substitution reactions could introduce a range of functional groups, including nitro, halogen, or alkyl groups, thereby systematically altering the electronic landscape of the ring. For instance, the synthesis of related benzamides, such as 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide, demonstrates the feasibility of having multiple methoxy substituents on the phenyl ring. nih.govresearchgate.net

Table 1: Potential Modifications on the 2-Methoxyphenyl Ring

| Modification Type | Reagents/Conditions | Potential Product |

| Demethylation | Boron tribromide (BBr₃) | 2,6-dichloro-N-(2-hydroxyphenyl)benzamide |

| Etherification (of phenol) | Alkyl halide, Base | 2,6-dichloro-N-(2-alkoxyphenyl)benzamide |

| Nitration | HNO₃, H₂SO₄ | 2,6-dichloro-N-(2-methoxy-nitrophenyl)benzamide |

| Halogenation | Br₂, FeBr₃ | 2,6-dichloro-N-(bromo-2-methoxyphenyl)benzamide |

This table presents hypothetical modifications based on standard organic chemistry principles, as direct derivatization examples for the title compound are not extensively documented in the provided search results.

Halogenation Pattern Variations on the Benzamide Core

The 2,6-dichloro substitution pattern on the benzoyl chloride precursor is a key feature of the molecule. Varying the identity, number, and position of these halogen atoms can significantly impact the compound's properties. The steric hindrance and electronic effects imparted by the ortho-chlorine atoms are substantial.

Analogs can be synthesized using differently halogenated benzoyl chlorides. For example, employing 2-chlorobenzoyl chloride would yield a monochlorinated analog, 2-chloro-N-(2-methoxyphenyl)benzamide. The synthesis of related compounds like 2-chloro-N-(4-methoxyphenyl)benzamide has been reported. nih.gov Conversely, using a more heavily halogenated starting material, such as 2,4,6-trichlorobenzoyl chloride, would result in a trichlorinated derivative.

Beyond chlorine, other halogens like fluorine or bromine could be incorporated. The use of 2,6-difluorobenzoyl chloride or 2,6-dibromobenzoyl chloride as starting materials would lead to the corresponding di-fluoro or di-bromo analogs. These changes would alter the electronic nature and steric bulk around the amide bond.

Table 2: Examples of Varying Halogenation on the Benzamide Core

| Benzoyl Chloride Precursor | Resulting Analog |

| 2-Chlorobenzoyl chloride | 2-chloro-N-(2-methoxyphenyl)benzamide |

| 2,6-Difluorobenzoyl chloride | 2,6-difluoro-N-(2-methoxyphenyl)benzamide |

| 2,6-Dibromobenzoyl chloride | 2,6-dibromo-N-(2-methoxyphenyl)benzamide |

| 2,4,6-Trichlorobenzoyl chloride | 2,4,6-trichloro-N-(2-methoxyphenyl)benzamide |

This table is constructed based on the availability of substituted benzoyl chlorides and general synthetic routes for benzamides.

N-Substituent Diversity for Targeted Research Applications

The N-substituent, in this case, the 2-methoxyphenyl group, can be readily exchanged to create a vast library of N-substituted 2,6-dichlorobenzamides. The general synthetic approach involves the reaction of 2,6-dichlorobenzoyl chloride with a diverse range of primary or secondary amines. researchgate.netipinnovative.com

This strategy allows for the introduction of various aromatic, heteroaromatic, aliphatic, or alicyclic moieties at the nitrogen atom. For instance, replacing 2-methoxyaniline with other substituted anilines, such as 4-methylaniline or 4-chloroaniline, would yield analogs like 2,6-dichloro-N-(4-methylphenyl)benzamide and 2,6-dichloro-N-(4-chlorophenyl)benzamide, respectively. nih.govnist.gov

Furthermore, non-aromatic amines can be utilized. The reaction of 2,6-dichlorobenzoyl chloride with ethylenediamine or isopropylamine has been shown to produce N-(2-aminoethyl)-2,6-dichlorobenzamide and 2,6-dichloro-N-(propan-2-yl)benzamide. ipinnovative.com This highlights the versatility of the synthetic method to incorporate a wide range of functional groups and structural motifs, enabling the exploration of structure-activity relationships for various research purposes.

Table 3: Examples of N-Substituent Variation for 2,6-Dichlorobenzamides

| Amine Reactant | Resulting N-Substituted Benzamide |

| 4-Methylaniline | 2,6-dichloro-N-(4-methylphenyl)benzamide nih.gov |

| 4-Chloroaniline | 2,6-dichloro-N-(4-chlorophenyl)benzamide nist.gov |

| Ethylenediamine | N-(2-aminoethyl)-2,6-dichlorobenzamide ipinnovative.com |

| Isopropylamine | 2,6-dichloro-N-(propan-2-yl)benzamide ipinnovative.com |

| Benzylamine | 2,6-dichloro-N-(phenylmethyl)benzamide |

This table includes both documented and potential analogs to illustrate the scope of N-substituent diversity.

Computational and Theoretical Studies on 2,6 Dichloro N 2 Methoxyphenyl Benzamide

Molecular Modeling and Simulation

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds. For 2,6-dichloro-N-(2-methoxyphenyl)benzamide, there are no specific QSAR models described in the available scientific literature. Research in this area tends to focus on broader classes of benzamides, and this particular compound has not been a subject of a dedicated QSAR study. Therefore, no specific descriptors or predictive equations for its activity are available.

In Silico ADMET Prediction for Pharmacokinetic Profiling

In silico ADMET prediction tools use computational algorithms to estimate the pharmacokinetic properties of a compound, which is crucial for assessing its potential as a drug candidate. Despite the availability of various predictive software and databases, specific and detailed reports on the predicted ADMET profile of this compound are not found in the public domain.

There is no published data from in silico studies detailing the predicted absorption and distribution characteristics of this compound. This includes key parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, plasma protein binding (PPB), and blood-brain barrier (BBB) penetration.

Information regarding the predicted metabolic stability and excretion pathways for this compound is not available in the reviewed literature. This includes predictions on its susceptibility to metabolism by cytochrome P450 (CYP) enzymes and the likely routes of its elimination from the body.

Table of Mentioned Compounds

| Compound Name |

|---|

Mechanistic Investigations and Biological Target Interactions of 2,6 Dichloro N 2 Methoxyphenyl Benzamide Analogues

Elucidation of Molecular Mechanisms of Action (Non-Clinical)

The molecular mechanisms of action for 2,6-dichloro-N-(2-methoxyphenyl)benzamide analogues are diverse, primarily revolving around their ability to interact with specific enzymes and receptors. In the context of depigmentation, a notable mechanism for an analogue, 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB), is not the direct inhibition of tyrosinase, the primary enzyme in melanin (B1238610) synthesis. Instead, its effect is attributed to the activation of dopachrome (B613829) tautomerase, which biases the melanin pathway towards the production of 5,6-dihydroxyindole-2-carboxylic acid (DHICA)-eumelanin nih.gov. This suggests a sophisticated modulation of the melanin biosynthesis pathway rather than simple enzymatic blockade nih.gov.

For other biological effects, the mechanisms are more direct, involving competitive or uncompetitive inhibition of enzyme active sites or binding to specific receptor pockets. For instance, benzamide (B126) trimethoprim (B1683648) derivatives inhibit human dihydrofolate reductase (hDHFR) through a mechanism distinct from classical antifolates like methotrexate, as they lack the ability to form key hydrogen bonds with the Glu-30 residue, indicating a different mode of action mdpi.com. Similarly, certain N-aryl benzamide analogues function as matrix metalloproteinase (MMP) inhibitors by establishing hydrogen bond interactions at the benzamide moiety doi.org. The interaction with dopamine (B1211576) and sigma receptors is characterized by high-affinity binding to specific orthosteric or secondary binding pockets, leading to antagonism and functional modulation of these signaling pathways nih.govnih.govnih.gov.

Identification and Characterization of Biological Targets

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase, Carbonic Anhydrase, Matrix Metalloproteinases, Tyrosinase, Dopachrome Tautomerase, COX, 5-Lipoxygenase, Kinases)

Analogues of this compound have been investigated for their inhibitory activity against a wide array of enzymes.

Dihydrofolate Reductase (DHFR): Human dihydrofolate reductase (hDHFR) is a crucial enzyme for DNA synthesis, making it a target in cancer therapy mdpi.com. Benzamide derivatives incorporating a trimethoprim scaffold have been identified as effective hDHFR inhibitors. All tested benzamides in one study showed greater activity than trimethoprim itself, with IC50 values in the micromolar range mdpi.com.

Table 1: hDHFR Inhibitory Activity of Benzamide Trimethoprim Derivatives

| Compound | Inhibitory Concentration (IC50) in µM | Reference |

|---|---|---|

| JW2 | 4.72 | mdpi.com |

| JW8 | 6.67 | mdpi.com |

| Other Benzamides (Range) | 4.72 - 20.17 | mdpi.com |

| Trimethoprim (Reference) | 55.26 | mdpi.com |

Carbonic Anhydrase (CA): Carbonic anhydrases are zinc-containing metalloenzymes involved in numerous physiological processes rsc.orgbeilstein-journals.org. Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy rsc.org. A benzamide analogue with 2,6-dichloro substituents demonstrated significant inhibitory potential against human carbonic anhydrase I (hCA-I) with an IC50 value of 1.46 μM rsc.org. This suggests that the presence of chloro groups at both ortho positions enhances potency rsc.org. Other studies have shown that sulfonamide derivatives, a related class, are potent inhibitors of various CA isoforms, with some achieving subnanomolar efficacy against tumor-associated isoforms like hCA IX and XII nih.govunifi.it.

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent enzymes that degrade extracellular matrix components and are implicated in conditions like tumor metastasis and arthritis doi.orgnih.gov. A dichloro-benzamide analogue, NSC405020 [3,4-dichloro-N-(1-methylbutyl)benzamide], was found to inhibit MT1-MMP homodimerization, a key process for its activity, without affecting its catalytic site directly nih.gov. Other studies have developed nonpeptidic lead compounds from l-glutamic acid derivatives that inhibit MMP-1, -2, -3, and -9, confirming that the benzamide moiety can play a role in enzyme interaction doi.org. Furthermore, hydroxamate-based N-arylsulfonyl amino acid derivatives have shown potent and selective inhibition of MMP-2 nih.gov.

Tyrosinase: Tyrosinase is the key enzyme in melanin production, and its inhibition is a primary strategy for skin depigmentation doi.orgnih.gov. Several N-substituted benzamide derivatives have been synthesized and tested for their anti-tyrosinase activity. N-(acryloyl)benzamide derivatives, for instance, showed stronger tyrosinase inhibition in B16F10 melanoma cells than the well-known inhibitor kojic acid nih.gov. Similarly, 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles, which contain a related structural motif, have been identified as highly potent tyrosinase inhibitors, with one analogue being 55 times more potent than kojic acid mdpi.com.

Table 2: Tyrosinase Inhibitory Activity of Benzamide Analogues

| Compound Class | Example Compound | Activity/Potency | Reference |

|---|---|---|---|

| N-(acryloyl)benzamide | 1j | 76.77% inhibition in B16F10 cells at 25 µM | nih.gov |

| 2-Aryl-5-(trifluoromethyl)benzo[d]thiazole | 1b | IC50 = 0.2 µM (55x more potent than kojic acid) | mdpi.com |

Dopachrome Tautomerase (DCT): DCT is another enzyme involved in the melanin biosynthesis pathway. In a significant finding, the analogue 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB) was shown to have no direct effect on tyrosinase. Instead, it was found to activate dopachrome tautomerase, accelerating the conversion of dopachrome to DHICA nih.gov. This activation leads to an increased intracellular level of DCT, suggesting that the depigmenting effects of DMPB are mediated through the modulation of DCT activity nih.gov.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): COX and 5-LOX are key enzymes in the inflammatory pathway, metabolizing arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively nih.govnih.gov. Benzamide-related structures have been explored as inhibitors of these enzymes. A patent describes 4-fluoro-N-(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta nih.govnih.govthieno[2,3-d]pyrimidin-2-yl)benzamide compounds as selective COX-2 inhibitors google.com. Additionally, benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, which are structurally related, have been tested as 5-LOX inhibitors, with the most potent compound showing an IC50 of 0.36 µM nih.gov. Studies on dual inhibitors have identified N-hydroxyurea derivatives of NSAIDs as potent inhibitors of both COX-2 and 5-LOX nih.gov.

Kinases: Protein kinases are critical regulators of cellular signaling and are major targets in cancer therapy mdpi.comnih.gov. Benzamide derivatives have shown promise as kinase inhibitors. A compound containing a 2,6-dichloropurine (B15474) fragment linked to a benzamide-like structure demonstrated inhibitory activity against Bcr-Abl1 kinase mdpi.com. In another study, virtual screening led to the identification of N-(thiophen-2-yl) benzamide derivatives as potent inhibitors of the BRAFV600E mutant kinase, which is common in melanoma nih.gov. Furthermore, BAY 61-3606, a nicotinamide (B372718) derivative with structural similarities to benzamides, is a potent and selective inhibitor of Spleen tyrosine kinase (Syk) with a Ki of 7.5 nM nih.gov.

Receptor Binding Profiling (e.g., Dopamine D2/D3 Receptors, Sigma Receptors)

Dopamine D2/D3 Receptors: The dopamine D2 and D3 receptors are key targets for treating neuropsychiatric disorders nih.govnih.gov. Due to high structural homology, achieving selectivity, particularly for the D3 receptor (D3R), is challenging but therapeutically desirable nih.gov. A series of N-(...butyl)-aryl carboxamides featuring a 2,3-dichlorophenylpiperazine moiety exhibited exceptionally high affinity and selectivity for the D3R over the D2R, with some analogues showing over 1000-fold selectivity nih.gov. Structural studies reveal that the amide group is crucial for this high-affinity D3R binding nih.gov. The binding pose of substituted benzamides like eticlopride (B1201500) differs significantly from other antagonists, occupying a distinct pocket within the receptor elifesciences.org.

Table 3: Dopamine D3 Receptor Binding Affinity and Selectivity

| Compound Series | Key Structural Moiety | D3R Affinity (Ki) | D2R/D3R Selectivity | Reference |

|---|---|---|---|---|

| N-(...butyl)-aryl carboxamides | 2,3-diCl-phenylpiperazine | 2.6 nM (for 8j) | >1000-fold | nih.gov |

| Fluorenylcarboxamide derivative | 2,3-diCl-phenylpiperazine | 0.90 nM | >150-fold | nih.gov |

Sigma Receptors: Sigma receptors, divided into σ1 and σ2 subtypes, are enigmatic binding sites implicated in various cellular functions and are potential targets for cancer therapeutics nih.govsigmaaldrich.com. Benzamide-isoquinoline derivatives have been developed as highly selective ligands for the σ2 receptor nih.gov. Modifying the benzamide part of certain N-alkyl-tetrahydroisoquinoline structures can produce compounds with high affinity (Ki values around 5-6 nM) and selectivity for the σ2 receptor researchgate.net.

Modulation of Biochemical Pathways (e.g., Melanin Biosynthesis)

Analogues of this compound can significantly modulate the melanin biosynthesis pathway through multiple mechanisms. The primary pathway involves the enzymatic conversion of L-tyrosine to melanin, a process catalyzed by tyrosinase and regulated by other enzymes like DCT mdpi.comnih.gov.

One mechanism of modulation is the direct inhibition of tyrosinase. Studies on N-(acryloyl)benzamide derivatives showed that compounds 1a and 1j decreased total melanin content in B16F10 melanoma cells by 47.97% and 61.77%, respectively, at a 25 µM concentration nih.gov. The close correlation between tyrosinase inhibition and the reduction in melanin content suggests this anti-melanogenic effect is a direct result of blocking the enzyme nih.gov.

A second, distinct mechanism was identified for the analogue 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB). This compound did not inhibit tyrosinase but instead activated dopachrome tautomerase (DCT) nih.gov. This activation accelerates the transformation of dopachrome into DHICA, a precursor for the lighter, yellow-red pheomelanin, as opposed to the darker eumelanin. This suggests that the pigment-lightening effect of DMPB is due to a biased production of DHICA-eumelanin, demonstrating a more nuanced modulation of the pathway nih.gov.

Exploration of Bioactivities and Potential Applications of 2,6 Dichloro N 2 Methoxyphenyl Benzamide Derivatives Excluding Clinical Human Trials

Antimicrobial Research

The antimicrobial potential of benzamide (B126) derivatives, including those related to 2,6-dichloro-N-(2-methoxyphenyl)benzamide, has been a subject of scientific investigation. These studies explore their efficacy against a variety of microbial pathogens.

Derivatives of 2,6-dichlorobenzamide (B151250) have been synthesized and evaluated for their antibacterial properties. ctppc.orgipinnovative.com In vitro studies are crucial for determining the initial efficacy of these compounds against both Gram-positive and Gram-negative bacteria. The disc diffusion method and determination of Minimum Inhibitory Concentration (MIC) are common techniques used to quantify antibacterial activity. nanobioletters.com

For instance, a study on various N-benzamide derivatives demonstrated significant activity against Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nanobioletters.comresearchgate.net One particular compound showed a zone of inhibition of 25 mm and an MIC value of 6.25 µg/mL against B. subtilis, and a 31 mm zone of inhibition with an MIC of 3.12 µg/mL against E. coli. nanobioletters.comresearchgate.net Other synthesized compounds also exhibited notable activity, with zones of inhibition of 24 mm and MIC values of 3.12 and 6.25 µg/mL against E. coli and B. subtilis, respectively. nanobioletters.comresearchgate.net

The general procedure for synthesizing these derivatives often involves reacting a substituted benzoyl chloride, such as 2,6-dichlorobenzoyl chloride, with a substituted amine. ctppc.orgipinnovative.com The resulting benzamide's structure is then confirmed using various analytical techniques, including 1H-NMR and FT-IR spectroscopy. ctppc.orgipinnovative.com The antibacterial activity of these newly synthesized compounds is then typically compared against standard antibiotics like ampicillin and gentamicin. nanobioletters.com

Table 1: In Vitro Antibacterial Activity of Selected Benzamide Derivatives

| Compound/Strain | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) |

|---|---|---|

| Compound 5a | ||

| Zone of Inhibition (mm) | 25 | 31 |

| MIC (µg/mL) | 6.25 | 3.12 |

| Compound 6b | ||

| Zone of Inhibition (mm) | 24 | - |

| MIC (µg/mL) | 6.25 | - |

| Compound 6c | ||

| Zone of Inhibition (mm) | - | 24 |

| MIC (µg/mL) | - | 3.12 |

Data sourced from a study on N-benzamide derivatives. nanobioletters.comresearchgate.net

Benzamide derivatives have also been investigated for their potential as antifungal agents. researchgate.net Fungal infections pose a significant threat, especially with the rise of drug-resistant strains. frontiersin.org Research in this area often involves testing the compounds against a panel of pathogenic fungi, including species of Candida and Aspergillus. nih.govnih.gov

Studies have shown that certain benzamide derivatives can inhibit the growth of fungal pathogens and also modulate biofilm formation. nih.gov For example, 2-chloro-N-phenylacetamide demonstrated the ability to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by up to 87% in fluconazole-resistant Candida species. nih.gov The minimum inhibitory concentration (MIC) of this compound against C. albicans and C. parapsilosis ranged from 128 to 256 µg/mL, with a minimum fungicidal concentration (MFC) of 512-1,024 µg/mL. nih.gov

The mechanism of antifungal action is also a key area of investigation. Some studies suggest that these compounds may interfere with the fungal cell membrane by binding to ergosterol or inhibit essential enzymes like thymidylate synthase, which is crucial for DNA synthesis. nih.gov The evaluation of antifungal activity often includes determining the MIC and MFC, as well as assessing the impact on conidial germination. nih.gov

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent antimicrobial agents. SAR studies aim to identify the chemical moieties and structural features that are essential for the biological activity of the compounds. nih.gov For benzamide derivatives, the nature and position of substituents on both the benzoyl and the N-phenyl rings can significantly influence their antimicrobial potency. nih.govsemanticscholar.org

In the context of salicylanilides, a class of compounds related to benzamides, a free phenolic hydroxyl group on the salicylic acid portion was found to be essential for activity. nih.gov The presence of electron-withdrawing groups on the aniline ring was also shown to be a key factor driving the structure-activity relationship. nih.gov For instance, the placement of trifluoromethyl groups on the aniline ring significantly impacted the compound's potency against Mycobacterium tuberculosis. nih.gov

Furthermore, modifications to the amide linker itself, such as reversing the amide linkage or replacing it with a urea, sulfonamide, or ester group, often lead to a complete loss of activity. nih.gov This highlights the critical role of the specific amide bond in mediating the antimicrobial effect. The lipophilicity of the molecule, influenced by various substituents, is another important factor that affects its ability to penetrate microbial cell membranes and exert its action. semanticscholar.org

Agricultural Chemical Applications

Beyond their antimicrobial properties, derivatives of this compound have been explored for their potential use in agriculture as insecticides and herbicide safeners.

Certain benzamide derivatives have shown promise as insecticidal agents and insect growth regulators (IGRs). nih.govresearchgate.net IGRs are compounds that interfere with the growth, development, and metamorphosis of insects. Acyl urea and acyl thiourea compounds, which are structurally related to benzamides, are known for their potent insecticidal and plant growth-regulating activities. nih.gov

Research has demonstrated that some N,N'-substituted benzamide derivatives are toxic to insects like the white mango scale insect, Aulacaspis tubercularis. researchgate.net Studies have shown that these compounds can be more effective against the nymphal stages of insects compared to the adult stages. researchgate.net For example, one study found that a particular benzamide derivative resulted in a higher mortality rate in adult female insects compared to other tested compounds. growingscience.com The toxicity of these compounds is often evaluated by determining the LC50 values, which represent the concentration required to kill 50% of the test population. scienceopen.com

The structure of these benzamide derivatives plays a significant role in their insecticidal activity. The presence of specific substituents, such as dichlorophenyl, fluorophenyl, and cyano groups, can enhance their toxicity to insects. nih.gov For example, a benzamide compound containing a dichlorophenyl group showed high toxicity, and another with both fluorophenyl and cyano groups was found to be even more active. nih.gov

Herbicide safeners are chemical agents used in agriculture to protect crop plants from the phytotoxic effects of herbicides without compromising the herbicide's effectiveness against weeds. mdpi.com Some N-substituted benzamide derivatives have been investigated for their potential as herbicide safeners. mdpi.com

The mechanism by which safeners work often involves enhancing the metabolism of the herbicide in the crop plant. mdpi.com This can be achieved by inducing the activity of enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases, which are involved in the detoxification of herbicides. mdpi.com For instance, certain diazabicyclo derivatives, which are structurally complex amides, have been shown to enhance GST activity in corn plants. mdpi.com

Research has also explored the use of various compounds, including N-(4,6-dichloropyrimidine-2-yl)benzamide, as potential herbicide safeners. mdpi.com Dichloroacetamide safeners like benoxacor and dichlormid are commonly used in commercial herbicide formulations. nih.govresearchgate.net These compounds help protect crops from injury caused by chloroacetamide herbicides. nih.gov Studies on the hydrolysis of these safeners are important for understanding their environmental fate and persistence. nih.gov

Antiviral Investigations (Non-Clinical)

While direct antiviral studies on this compound are not extensively documented in publicly available research, investigations into structurally related N-phenylbenzamide derivatives have revealed promising antiviral properties. A notable area of research has been the evaluation of these compounds against Enterovirus 71 (EV71), a significant pathogen responsible for hand, foot, and mouth disease.

In a study focused on developing novel inhibitors for EV71, a series of N-phenylbenzamide derivatives were synthesized and evaluated for their in vitro antiviral activity. Among the compounds tested, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide demonstrated notable activity against several EV71 strains, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the low micromolar range. researchgate.net The cytotoxicity of this compound was found to be significantly lower than that of pirodavir, a known antiviral agent, suggesting a favorable preliminary safety profile in cell-based assays. researchgate.net

The findings from this research indicate that the N-phenylbenzamide scaffold is a promising starting point for the development of new anti-EV71 drugs. researchgate.net The specific substitutions on both the benzamide and the N-phenyl rings were shown to be critical for the observed antiviral efficacy.

Table 1: In Vitro Anti-EV71 Activity of Selected N-Phenylbenzamide Derivatives

| Compound | Virus Strain | IC50 (µM) | TC50 (µM) |

|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71-H | 5.7 ± 0.8 | 620 ± 0.0 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71-JS-52-3 | 12 ± 1.2 | 620 ± 0.0 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71-SZ-98 | 9.8 ± 1.1 | 620 ± 0.0 |

IC50: 50% inhibitory concentration; TC50: 50% cytotoxic concentration. Data sourced from Ji, X., et al. (2013). researchgate.net

Antiproliferative Research in Cell Lines (Non-Clinical)

Derivatives of 2,6-dichlorobenzamide have been a subject of interest in the field of oncology research due to their potential to inhibit the proliferation of cancer cells. Studies on various classes of benzamide derivatives have demonstrated significant antiproliferative activity against a range of human tumor cell lines.

One area of investigation has focused on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which are structurally complex derivatives. These compounds have shown potent activity against human colon carcinoma (HCT116) and breast cancer (MDA-MB-231) cell lines. mdpi.com The mechanism of action for these molecules is thought to involve the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), an enzyme implicated in cellular signaling pathways that can drive cancer cell growth. mdpi.com The substitution patterns on the aromatic rings of these molecules were found to be crucial for their antiproliferative potency, with certain halogenated and methylated derivatives exhibiting IC50 concentrations in the nanomolar range. mdpi.com

The research highlights that modifications to the core benzamide structure can lead to compounds with significant and selective anticancer activity in vitro. mdpi.com

Table 2: Antiproliferative Activity of Selected Thieno[2,3-b]pyridine Derivatives

| Compound | HCT116 IC50 (nM) | MDA-MB-231 IC50 (nM) |

|---|---|---|

| Compound 7h | 25 ± 0.5 | 50 ± 1.2 |

IC50: 50% inhibitory concentration. Data sourced from Al-Mousawi, F., et al. (2023). mdpi.com

Other Emerging Biological Activities and Research Areas

Beyond antiviral and antiproliferative effects, derivatives of 2,6-dichlorobenzamide are being explored for a variety of other biological activities. These investigations open up new avenues for the potential therapeutic applications of this class of compounds.

Antimicrobial Activity: The benzamide scaffold is a common feature in many antimicrobial agents. Research has been conducted on the synthesis of 2,6-dichlorobenzamide derivatives to evaluate their potential as antimicrobial and disinfectant agents. ipinnovative.com These studies aim to identify novel compounds that can effectively kill or inhibit the growth of pathogenic microorganisms.

Enzyme Inhibition: Benzamide derivatives have been identified as potent inhibitors of several key enzymes, indicating their potential for treating a range of diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: Certain N-substituted benzamides have shown significant inhibitory activity against AChE and BuChE, enzymes that are targets for the treatment of Alzheimer's disease. For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be a highly potent AChE inhibitor with an IC50 value of 0.056 µM. mdpi.com

Carbonic Anhydrase (CA) Inhibition: Novel benzenesulfonamides carrying a benzamide moiety have been designed and shown to be effective inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov Some of these derivatives exhibited inhibitory constants (Ki) in the nanomolar range. nih.gov

Tyrosinase Inhibition: Benzamide derivatives have also been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. Such inhibitors could have applications in cosmetics and for treating pigmentation disorders.

Neurodegenerative Disease Research: The potential of benzamide derivatives extends to neurodegenerative disorders beyond their role as cholinesterase inhibitors. Some N-benzyl, N-phenethyl, and N-benzyloxybenzamide derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ42) peptide, a key pathological event in Alzheimer's disease. researchgate.net This suggests that these compounds could have a disease-modifying effect by targeting one of the root causes of the condition.

Table 3: Enzyme Inhibitory Activity of Selected Benzamide Derivatives

| Compound Class | Target Enzyme | Activity (IC50 or Ki) |

|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | IC50 = 0.056 µM mdpi.com |

| Benzenesulfonamide-benzamide hybrid (3g) | Carbonic Anhydrase I (hCA I) | Ki = 4.07 ± 0.38 nM nih.gov |

IC50: 50% inhibitory concentration; Ki: inhibitory constant.

Future Perspectives and Research Directions

Advanced Synthetic Methodologies for Analog Libraries

To thoroughly explore the structure-activity relationship (SAR) of 2,6-dichloro-N-(2-methoxyphenyl)benzamide, the generation of diverse analog libraries is paramount. Future efforts will move beyond traditional one-at-a-time synthesis, embracing high-throughput and combinatorial approaches.

Flow Chemistry and Automated Synthesis: The integration of flow chemistry offers a powerful platform for the rapid and efficient synthesis of benzamide (B126) derivatives. chemrxiv.org This technology allows for precise control over reaction parameters, improved safety, and scalability. By designing a modular flow system, different building blocks (substituted 2,6-dichlorobenzoic acids and various anilines) can be systematically combined to generate large libraries of analogs in an automated fashion, significantly accelerating the discovery of compounds with improved potency and selectivity. chemrxiv.org

Combinatorial Chemistry: Static combinatorial chemistry, potentially utilizing high-pressure conditions, can be employed to generate libraries of macrocyclic benzamides, which could lead to novel scaffolds with unique pharmacological properties. nih.gov Furthermore, modern catalytic methods, such as rhodium-catalyzed C-H functionalization, offer novel pathways for creating substituted N-aryl benzamides, providing access to previously inaccessible chemical space. nih.gov These advanced methods will be crucial for building the comprehensive analog libraries needed for extensive screening and optimization.

| Synthetic Approach | Key Advantages | Potential Application for Analog Generation |

| Automated Flow Chemistry | Rapid reaction optimization, scalability, improved safety, high-throughput capability. chemrxiv.org | Systematic variation of both the dichlorobenzoyl and methoxyphenyl rings. |

| High-Pressure Combinatorial Synthesis | Acceleration of macrocyclization, formation of unique macrocyclic structures. nih.gov | Creation of conformationally constrained analogs to probe binding pockets. |

| Catalytic C-H Functionalization | Novel bond formation, access to diverse substitution patterns, high atom economy. nih.gov | Introduction of functional groups at specific positions to fine-tune activity. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets to predict the properties of novel compounds. nuvisan.com For this compound, these computational tools can guide the design of next-generation analogs with enhanced efficacy and reduced off-target effects.

Predictive Modeling: ML algorithms can be trained on existing SAR data from benzamide libraries to build predictive models for biological activity, selectivity, and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov These models can then be used to virtually screen thousands or even millions of potential analogs, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov For instance, 3D-QSAR and pharmacophore modeling, as has been applied to other benzamide derivatives, can identify the key structural features required for activity, guiding further design efforts. nih.gov

De Novo Design: Generative AI models can design entirely new molecules from scratch, optimized for specific biological targets. By providing the model with the desired properties (e.g., high affinity for a target, good oral bioavailability), it can propose novel benzamide-based structures that medicinal chemists may not have conceived, expanding the intellectual property landscape. nih.gov

Deeper Mechanistic Insights through Advanced Biophysical Techniques

A profound understanding of how this compound interacts with its biological target(s) at a molecular level is critical for rational drug design. A suite of advanced biophysical techniques can be employed to elucidate its mechanism of action (MoA), binding kinetics, and thermodynamics. nuvisan.com

Target Engagement and Binding Characterization: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) are invaluable for confirming direct target engagement and quantifying binding affinity (K D), kinetics (k on /k off rates), and thermodynamics (ΔH, ΔS). nih.govmdpi.com SPR can provide real-time data on the association and dissociation of the compound from its target protein, while ITC offers a complete thermodynamic profile of the binding event in solution. nuvisan.comresearchgate.net

Structural Biology: High-resolution structural information is the cornerstone of structure-based drug design. X-ray crystallography or cryo-electron microscopy (cryo-EM) can be used to determine the three-dimensional structure of the compound bound to its target protein. mdpi.com This provides precise details of the binding pose and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for affinity and selectivity, thereby guiding the next cycle of compound optimization. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to study protein-ligand interactions in solution. nih.govmdpi.com

| Technique | Information Gained | Impact on Research |

| Surface Plasmon Resonance (SPR) | Binding affinity (K D), kinetics (on/off rates). mdpi.com | Guides optimization of compound residence time on the target. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nuvisan.commdpi.com | Elucidates the thermodynamic drivers of the binding interaction. |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the compound-target complex. mdpi.com | Enables precise, structure-based design of more potent and selective analogs. |

| Cellular Thermal Shift Assay (CETSA) | Confirmation of target engagement in a cellular environment. nih.govnih.gov | Validates that the compound reaches and binds its target in living cells. |

Exploration of Novel Biological Targets and Polypharmacology

The benzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. While the initial activity of this compound may be known, a key future direction is to explore its potential against novel targets and to investigate its polypharmacological profile—the ability to modulate multiple targets simultaneously. nih.gov

Target Deconvolution and Phenotypic Screening: If the compound was identified through phenotypic screening, target deconvolution methods will be essential to identify its molecular target(s). Conversely, systematic screening against panels of receptors, enzymes, and ion channels could reveal unexpected activities. The structural similarity to other bioactive dichlorobenzamides suggests potential targets. For example, 2,6-dichlorobenzamide (B151250) (BAM) is known to affect the liver and nasal cavity, while other derivatives like Alda-1 are activators of aldehyde dehydrogenase (ALDH), an enzyme family implicated in neurodegenerative diseases. mst.dkmdpi.com Other related benzamides have shown activity as FtsZ inhibitors in bacteria or as histone deacetylase (HDAC) inhibitors. nih.govnih.gov

Polypharmacology in Complex Diseases: For multifactorial diseases such as cancer or neurodegenerative disorders, hitting a single target is often insufficient. A polypharmacological approach, where a single drug modulates multiple relevant targets, can offer superior efficacy. nih.gov Future research should investigate whether this compound or its analogs can be rationally designed as multi-target-directed ligands (MTDLs) to address such complex pathologies.

Sustainable Synthesis and Environmental Considerations

As the pharmaceutical industry moves towards greener manufacturing processes, future research must focus on developing sustainable and environmentally friendly synthetic routes for this compound.

Green Chemistry Principles: The application of green chemistry principles will be crucial. This includes the use of less hazardous solvents, developing catalytic reactions to replace stoichiometric reagents, and designing processes with high atom economy to minimize waste. nih.gov For example, developing catalytic amidation procedures that avoid the use of chlorinated solvents and traditional coupling reagents would represent a significant step forward.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly efficient and environmentally benign alternative to traditional chemical synthesis. Enzymes operate under mild conditions (room temperature, neutral pH) in aqueous media and can offer exquisite chemo-, regio-, and stereoselectivity. Exploring enzymes for the key amide bond formation step could lead to a significantly greener manufacturing process. nih.gov The development of such sustainable routes will not only reduce the environmental impact but can also lead to more cost-effective production in the long term.

Q & A

Q. What in silico strategies predict pharmacokinetic properties?

- Methodological Answer : QSPR models (e.g., SwissADME) predict moderate bioavailability (F ~30%) due to high log P (~3.2). PBPK modeling (GastroPlus) simulates absorption in acidic guts, while CYP3A4 inhibition risks (Ki <1 µM) are flagged via molecular dynamics simulations. ADMET predictors (e.g., pkCSM) guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.